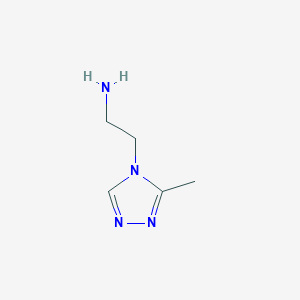![molecular formula C8H12N6 B13076594 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076594.png)
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of both pyrazole and triazole rings, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the pyrazole and triazole rings through an appropriate linker, such as an ethyl group, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography .
化学反応の分析
Types of Reactions
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
科学的研究の応用
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
作用機序
The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds:
特性
分子式 |
C8H12N6 |
|---|---|
分子量 |
192.22 g/mol |
IUPAC名 |
1-[2-(2-methylpyrazol-3-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-13-7(2-4-10-13)3-5-14-6-8(9)11-12-14/h2,4,6H,3,5,9H2,1H3 |
InChIキー |
OPCMEWSRTLFWJA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)CCN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)



![ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)



![3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13076593.png)

